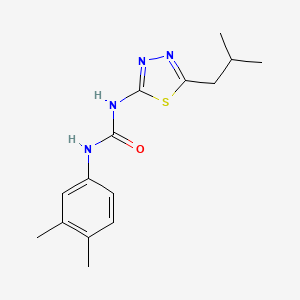
N-(3-methylphenyl)-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-4-(methylthio)benzenesulfonamide, commonly known as Methylthioninium chloride or methylene blue, is a synthetic compound used in various scientific research applications. It is a heterocyclic aromatic chemical compound with a blue-green color and is soluble in water. Methylene blue has been used for over a century in various medical and non-medical applications, including as a dye, antiseptic, and in the treatment of various medical conditions.
作用机制
The mechanism of action of Methylthioninium chloride is complex and involves various biochemical and physiological processes. It is believed to work by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. It also acts as an antioxidant, reducing the levels of reactive oxygen species in the body.
Biochemical and Physiological Effects:
Methylene blue has various biochemical and physiological effects on the body. It has been shown to improve mitochondrial function, reduce inflammation, and increase blood flow to the brain. It has also been shown to improve cognitive function and memory in patients with Alzheimer's disease.
实验室实验的优点和局限性
Methylene blue has several advantages and limitations when used in lab experiments. One of its main advantages is its ability to stain biological tissues and structures, making them easier to visualize under a microscope. It is also relatively inexpensive and easy to use. However, it has limitations in terms of its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on Methylthioninium chloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Methylthioninium chloride or methylene blue is a synthetic compound with various scientific research applications. It has been used as a staining agent, antiseptic, and in the treatment of various medical conditions. Its mechanism of action is complex and involves various biochemical and physiological processes. While it has several advantages in lab experiments, it also has limitations in terms of its potential toxicity. Further research is needed to fully understand its potential uses and limitations.
合成方法
Methylene blue is synthesized through a series of chemical reactions involving aniline, sulfuric acid, and sodium nitrite. The process involves the diazotization of aniline with sodium nitrite, followed by the coupling of the diazonium salt with 4-methylthioaniline. The resulting product is then treated with sulfuric acid to produce Methylthioninium chloride.
科学研究应用
Methylene blue has been extensively used in various scientific research applications due to its unique properties. It has been used as a staining agent in histology and microscopy, as well as in the detection of various biological molecules. It has also been used in the treatment of various medical conditions, including methemoglobinemia, cyanide poisoning, and Alzheimer's disease.
属性
IUPAC Name |
N-(3-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-11-4-3-5-12(10-11)15-19(16,17)14-8-6-13(18-2)7-9-14/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDBLABNWCATRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)


![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)


